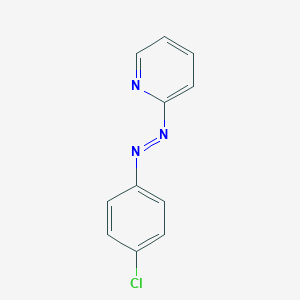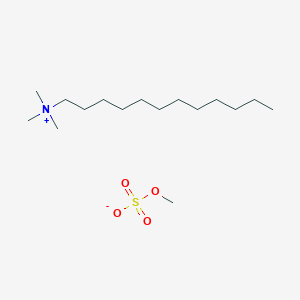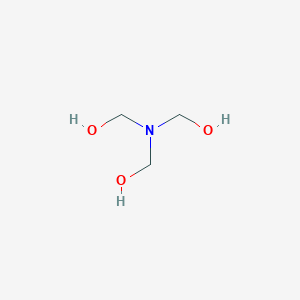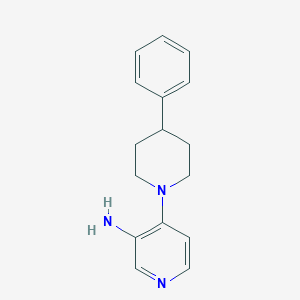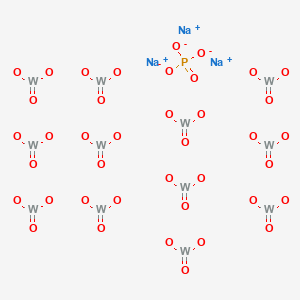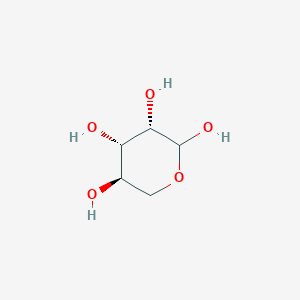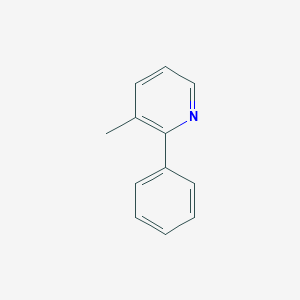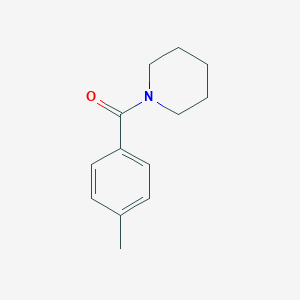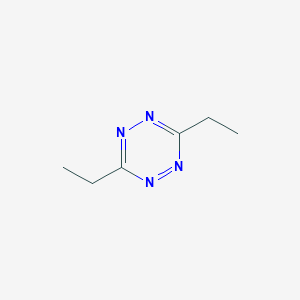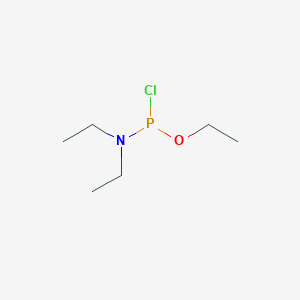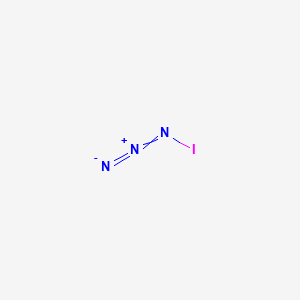
Iodine azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodine azide, also known as nitrogen triiodide, is a highly explosive and sensitive chemical compound composed of iodine and nitrogen. It is a yellowish-brown solid that can be prepared by the reaction of iodine with sodium azide in an aqueous solution. Although iodine azide has been known for over a century, its potential applications in scientific research have only recently been explored.
Mécanisme D'action
The mechanism of action of iodine azide is not well understood, but it is believed to involve the release of Iodine azide gas upon detonation. This gas can cause damage to nearby structures and can be used to detect the presence of explosives.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of iodine azide. However, it is known to be highly toxic and can cause severe burns upon contact with skin or mucous membranes. Ingestion or inhalation of iodine azide can be fatal.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of iodine azide is its sensitivity to trace amounts of explosives, which makes it a useful reagent for the detection of environmental contaminants. However, its highly explosive nature and toxicity make it difficult to handle and require strict safety precautions. Additionally, its use in lab experiments is limited due to the risk of explosions and the potential for injury.
Orientations Futures
There are several potential future directions for the use of iodine azide in scientific research. One area of interest is the development of new and safer methods for the synthesis of Iodine azide-containing compounds. Additionally, research is needed to better understand the mechanism of action of iodine azide and its potential applications in explosives detection and other fields. Finally, the development of new safety protocols and equipment for handling iodine azide could expand its use in lab experiments.
Méthodes De Synthèse
The synthesis of iodine azide involves the reaction of iodine with sodium azide in an aqueous solution. The reaction is highly exothermic and must be carried out under controlled conditions to prevent explosions. The resulting product is a yellowish-brown solid that is highly sensitive to shock, heat, and friction.
Applications De Recherche Scientifique
Iodine azide has potential applications in scientific research, particularly in the field of explosives detection. It can be used as a sensitive and selective reagent for the detection of trace amounts of explosives in environmental samples. Additionally, iodine azide can be used as a precursor for the synthesis of other Iodine azide-containing compounds, such as azides and nitrides.
Propriétés
Numéro CAS |
14696-82-3 |
|---|---|
Nom du produit |
Iodine azide |
Formule moléculaire |
IN3 |
Poids moléculaire |
168.925 g/mol |
InChI |
InChI=1S/IN3/c1-3-4-2 |
Clé InChI |
YPWNNTBDMSIJIR-UHFFFAOYSA-N |
SMILES |
[N-]=[N+]=NI |
SMILES canonique |
[N-]=[N+]=NI |
Autres numéros CAS |
14696-82-3 |
Synonymes |
IODINEAZIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



